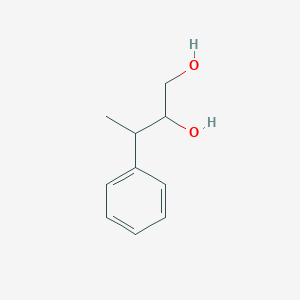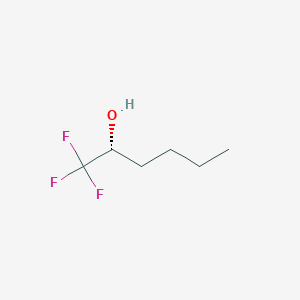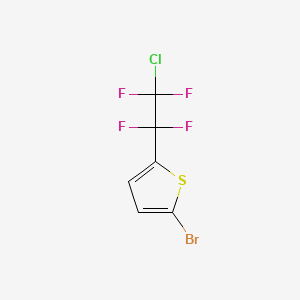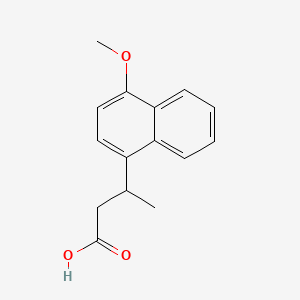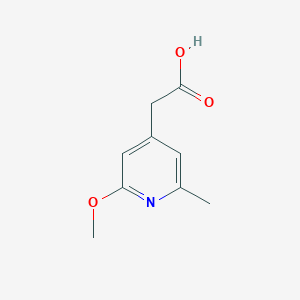
(2-Methoxy-6-methylpyridin-4-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to the pyridine ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-6-methylpyridine.
Halogenation: The pyridine derivative undergoes halogenation to introduce a halogen atom at the 4-position.
Substitution Reaction: The halogenated intermediate is then subjected to a nucleophilic substitution reaction with a suitable nucleophile, such as an acetate ion, to form the acetic acid derivative.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize side reactions.
化学反应分析
Types of Reactions
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylpyridine: Similar structure but lacks the acetic acid moiety.
2-Methoxy-6-methylpyridine-3-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
2-Methoxy-4-methylpyridine: Similar structure but with the methyl group at a different position.
Uniqueness
2-(2-Methoxy-6-methylpyridin-4-yl)acetic acid is unique due to the specific positioning of the methoxy, methyl, and acetic acid groups on the pyridine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
2-(2-methoxy-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-3-7(5-9(11)12)4-8(10-6)13-2/h3-4H,5H2,1-2H3,(H,11,12) |
InChI 键 |
NVYGHSZELQJAHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)OC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


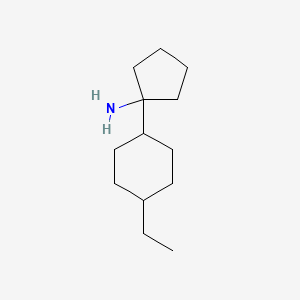

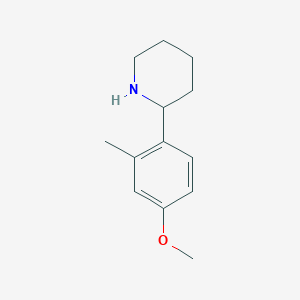
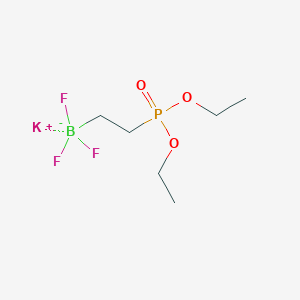
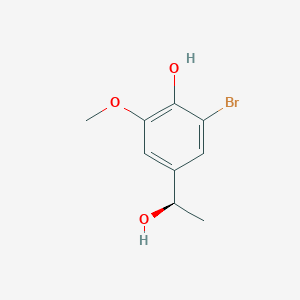
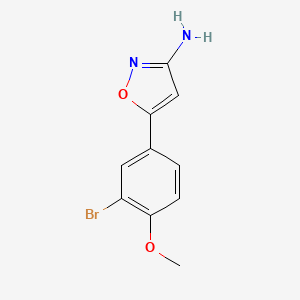
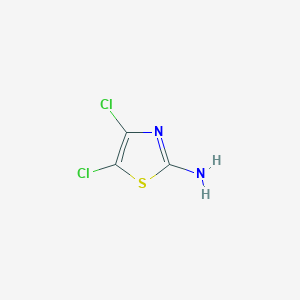
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
